molecular formula C22H30N6O5 B2479225 (E)-7-(2-hydroxy-3-isopropoxypropyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 899357-88-1

(E)-7-(2-hydroxy-3-isopropoxypropyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2479225
CAS RN: 899357-88-1
M. Wt: 458.519
InChI Key: UFVGDHVSQWVJMR-ZVHZXABRSA-N
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Description

(E)-7-(2-hydroxy-3-isopropoxypropyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H30N6O5 and its molecular weight is 458.519. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Condensation Reactions and Biological Activity Studies

Research on derivatives of purines, similar in structure to the queried compound, involves condensation reactions leading to novel derivatives. These derivatives are studied for various biological activities, including antiviral and antihypertensive effects, showcasing the compound's potential as a precursor in pharmaceutical synthesis (Nilov et al., 1995).

Analgesic and Anti-inflammatory Properties

Analogs containing the purine structure have been synthesized and evaluated for their analgesic and anti-inflammatory properties. This demonstrates the compound's utility in the development of new therapeutic agents (Zygmunt et al., 2015).

Biological Activities

Antimicrobial and Antioxidant Activities

The synthesis of derivatives and their evaluation for antimicrobial and antioxidant activities indicate the potential of such compounds in addressing infectious diseases and oxidative stress-related conditions (Janković et al., 2016).

DNA and Protein Binding

Studies on the interaction of similar compounds with DNA and proteins such as bovine serum albumin (BSA) reveal insights into the molecular mechanisms of action, which is crucial for drug design and development (Janković et al., 2016).

Material Science and Molecular Design

Photochromic Properties and Material Design

Research into the photochromic properties of fulgides based on structural analogs to the queried compound highlights its potential application in the design of new materials with specific optical properties (Balenko et al., 2010).

Intermolecular Interactions and Design of New Materials

Quantitative analysis of intermolecular interactions in similar compounds can guide the design of new materials with tailored properties for various applications (Shukla et al., 2020).

properties

IUPAC Name

7-(2-hydroxy-3-propan-2-yloxypropyl)-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O5/c1-13(2)33-12-16(29)11-28-18-19(26(4)22(31)27(5)20(18)30)23-21(28)25-24-14(3)15-7-9-17(32-6)10-8-15/h7-10,13,16,29H,11-12H2,1-6H3,(H,23,25)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVGDHVSQWVJMR-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCC(CN1C2=C(N=C1N/N=C(\C)/C3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-7-(2-hydroxy-3-isopropoxypropyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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